2-((3-(Trifluoromethyl)benzyl)sulfonyl)acetonitrile
Description
Synthesis Analysis
The synthesis of 2-((3-(Trifluoromethyl)benzyl)sulfonyl)acetonitrile involves catalytic reactions and the use of specific reagents to introduce the sulfonyl and acetonitrile groups into the molecule. Studies have shown efficient methods for the addition of arylboronic acids to (benzyl-/arylsulfonyl)acetonitriles, resulting in the formation of novel β-sulfonylvinylamine products in a stereoselective fashion, further leading to useful β-keto sulfones upon hydrolysis with a broad scope of aryl and sulfonyl substituents (Tsui et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-((3-(Trifluoromethyl)benzyl)sulfonyl)acetonitrile has been elucidated through crystallography and NMR studies. These analyses provide insights into the arrangement of atoms within the molecule and the electronic environment, which influence its reactivity and properties. For instance, the interaction of acetonitrile with trifluoromethanesulfonic acid has shown the formation of a variety of different cations and neutral compounds, indicating a complex molecular behavior (Salnikov et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of 2-((3-(Trifluoromethyl)benzyl)sulfonyl)acetonitrile is characterized by its participation in various reactions, including sulfonylation, acylation, and addition reactions. The compound's ability to engage in reactions with arylboronic acids, leading to the production of benzyl arylsulfones, showcases its versatility in synthesizing functionalized molecules (Idris & Lee, 2022).
Scientific Research Applications
Catalytic Applications
One study highlights the synthesis and catalytic activity of copper polymers derived from benzene-sulfonate and -carboxylate, showing their effectiveness in the peroxidative oxidation of cyclohexane using acetonitrile as a solvent. The research indicates that the use of ionic liquids as solvents increases yields and turnover numbers in shorter reaction times compared to conventional solvents (Hazra et al., 2016).
Synthesis Methods
Research into the electrochemical interaction of benzil with aluminum ions in acetonitrile highlights the formation of a strong complex, evidenced by a significant shift in the benzil reduction potential. This study provides insights into the roles of metal ions in organic synthesis (Cheek, 2015).
Another study showcases the rhodium(I)-catalyzed addition of arylboronic acids to (benzyl-/arylsulfonyl)acetonitrile, leading to the efficient synthesis of β-sulfonylvinylamine products. This method emphasizes the utility of (benzyl-/arylsulfonyl)acetonitrile in creating valuable chemical intermediates with broad aryl and sulfonyl substituent scopes (Tsui et al., 2011).
Material Science
In the realm of material science, the oxidative electropolymerization of 3-(4-fluorophenyl) thiophene in acetonitrile and ionic liquids has been studied, revealing differences in polymer morphology and electroactivity based on the solvent used. This research contributes to our understanding of how solvent choice affects the properties of electroactive polymers (Naudin et al., 2002).
properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2S/c11-10(12,13)9-3-1-2-8(6-9)7-17(15,16)5-4-14/h1-3,6H,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAFRLGCENSSSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382084 | |
Record name | {[3-(Trifluoromethyl)phenyl]methanesulfonyl}acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(Trifluoromethyl)benzyl)sulfonyl)acetonitrile | |
CAS RN |
175276-81-0 | |
Record name | 2-[[[3-(Trifluoromethyl)phenyl]methyl]sulfonyl]acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175276-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {[3-(Trifluoromethyl)phenyl]methanesulfonyl}acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175276-81-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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